4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfone
Description
This compound is a pyrimidine derivative featuring a sulfone group (-SO₂-) linked to a 4-methylphenyl substituent at the 4-position of the pyrimidine ring. Sulfone-containing pyrimidines are often explored for their stability and bioactivity, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2-phenyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-16-9-11-18(12-10-16)27(25,26)20-15-19(24-13-5-6-14-24)22-21(23-20)17-7-3-2-4-8-17/h2-4,7-12,15H,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIWECIZVYCQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)N3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfone typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines. The reaction conditions may involve the use of solvents like butanol and catalysts such as sodium methoxide. The process generally includes steps like nucleophilic substitution, cyclization, and sulfonation to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfone groups to sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory effects.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within cells. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes structural differences between the target compound and analogs from the provided evidence:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
